Gallocatechin-(4alpha->8)-epicatechin
Description
Gallocatechin-(4α→8)-epicatechin is a proanthocyanidin, a subclass of flavonoids characterized by oligomeric or polymeric structures of flavan-3-ol units. It is distinguished by its 4α→8 interflavan linkage between a gallocatechin (GC) unit and an epicatechin (EC) unit (Fig. 1). This compound was first isolated from Anogeissus pendula leaves and structurally characterized via UV, NMR, and HMBC spectroscopy . Its molecular weight (~578 g/mol) and hydroxyl-rich structure enable strong protein-binding interactions, making it a candidate for modulating enzymatic activity . In vitro studies demonstrate significant inhibition of ruminal enzymes (e.g., glutamic oxaloacetic transaminase, EC50: 14.80–17.88 mg/mL), suggesting applications in livestock feed optimization and drug development .
Properties
CAS No. |
79199-56-7 |
|---|---|
Molecular Formula |
C30H26O13 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25+,27+,28-,29-/m1/s1 |
InChI Key |
ZYDDITZPGFXQSD-QKFRQTJPSA-N |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Linkage Position and Stereochemistry
The α-linkage may confer distinct steric hindrance, altering binding affinity to enzymes or receptors.
Subunit Composition
- Gallocatechin vs. Epigallocatechin Subunits : Replacing gallocatechin with epigallocatechin (e.g., epigallocatechin-(4β→8)-epicatechin-3-O-gallate ester, MW: 746.15 g/mol) introduces additional hydroxyl groups, enhancing antioxidant capacity but reducing drug-likeness (e.g., higher molecular weight lowers bioavailability) .
- Galloylated Derivatives: 3-O-galloylated analogs (e.g., compound 2 from Anogeissus pendula) exhibit improved enzyme inhibition (EC50: 12.59–16.29 mg/mL for glutamic pyruvic transaminase) due to increased hydrophobicity and protein-binding capacity .
Oligomeric Complexity
- Dimers vs. Trimers : Gallocatechin-(4α→8)-epicatechin (dimer) has a lower molecular weight (~578 g/mol) compared to trimeric proanthocyanidins like catechin-(4α→8)-gallocatechin-(4α→8)-catechin (MW: ~610 g/mol), which may reduce cellular uptake efficiency despite similar bioactivity .
- B-Type vs. A-Type Linkages : Unlike A-type proanthocyanidins (e.g., ent-epicatechin-(4α→8)-ent-epicatechin 3-gallate), which have dual C–C and ether linkages, B-type gallocatechin-(4α→8)-epicatechin is more susceptible to acid hydrolysis, limiting its stability in acidic environments .
Bioactivity and Functional Differences
Enzyme Inhibition
Gallocatechin-(4α→8)-epicatechin outperforms many analogs in ruminal enzyme inhibition, likely due to its optimal molecular weight and hydroxylation pattern . Procyanidin B2 (a 4β→8-linked catechin-epicatechin dimer), however, shows superior anti-inflammatory effects in human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
